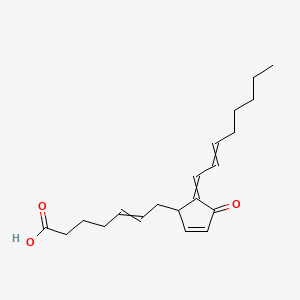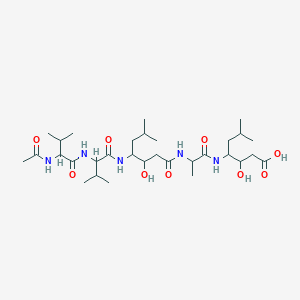
Pepstatin A (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pepstatin A (acetate) is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine, with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . Pepstatin A is known for its high potency in inhibiting nearly all acid proteases, making it a valuable research tool and a common constituent of protease inhibitor cocktails .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pepstatin A is typically prepared from microbial sources. The compound is sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into a buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution. It has been dissolved at 10 mg/mL in ethanol with heat, resulting in a colorless solution .
Industrial Production Methods: Industrial production of Pepstatin A involves fermentation processes using various species of Actinomyces. The compound is then extracted and purified to achieve the desired purity levels. The inclusion of acetic acid is necessary to dissolve this peptide in methanol or DMSO .
Analyse Chemischer Reaktionen
Types of Reactions: Pepstatin A undergoes various chemical reactions, including complex formation with proteases. It forms a 1:1 complex with proteases such as pepsin, renin, cathepsin D, bovine chymosin, and protease B from Aspergillus niger . The inhibitor is highly selective and does not inhibit thiol proteases, neutral proteases, or serine proteases .
Common Reagents and Conditions: Common reagents used in the reactions involving Pepstatin A include ethanol, methanol, DMSO, and acetic acid. The compound is typically dissolved in these solvents and then diluted into a buffer for use in various applications .
Major Products Formed: The major products formed from the reactions involving Pepstatin A are the complexes with the target proteases. These complexes inhibit the activity of the proteases, thereby preventing the proteolytic cleavage of substrates .
Wissenschaftliche Forschungsanwendungen
Pepstatin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as a research tool to study the inhibition of aspartic proteases such as pepsin, cathepsins D and E . In medicine, Pepstatin A has been shown to suppress receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation, making it a potential therapeutic agent for conditions involving excessive bone resorption . Additionally, Pepstatin A is used in protease inhibitor cocktails to prevent proteolytic degradation of proteins during experimental procedures .
Wirkmechanismus
Pepstatin A exerts its effects by forming a 1:1 complex with aspartic proteases, thereby inhibiting their activity . The inhibition mechanism involves the binding of Pepstatin A to the active site of the protease, preventing the proteolytic cleavage of substrates. This inhibition is highly selective for aspartic proteases and does not affect other types of proteases . The compound also suppresses the formation of multinuclear osteoclasts and the differentiation of pre-osteoclast cells to mononuclear osteoclast cells . This inhibition seems to be independent of the activities of proteases such as cathepsin D .
Vergleich Mit ähnlichen Verbindungen
Pepstatin A is unique in its high potency and selectivity for aspartic proteases. Similar compounds include other protease inhibitors such as bestatin, E-64, AEBSF, and disodium EDTA . These inhibitors target different classes of proteases, such as aminopeptidases, cysteine proteases, serine proteases, and metalloproteases, respectively . Pepstatin A’s specificity for aspartic proteases sets it apart from these other inhibitors, making it a valuable tool for studying this particular class of enzymes .
Eigenschaften
IUPAC Name |
4-[2-[[4-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoylamino]-3-hydroxy-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBEGDEGRCZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)
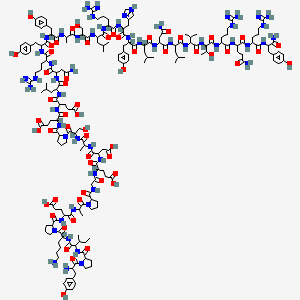
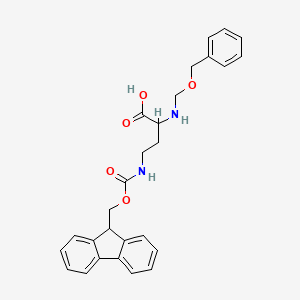
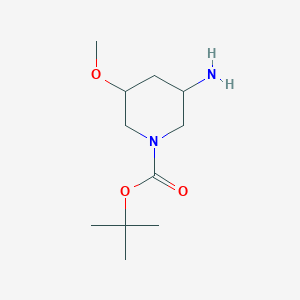
![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13396027.png)
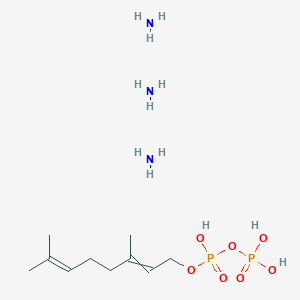
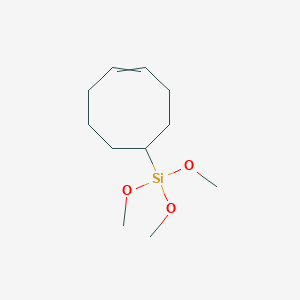
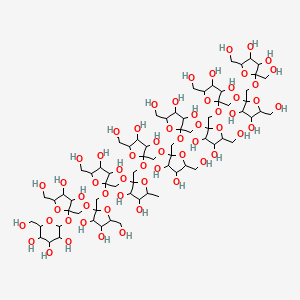

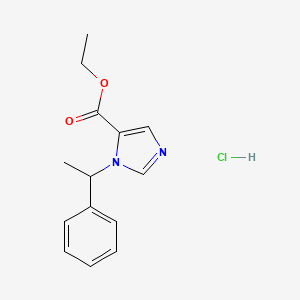
![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
